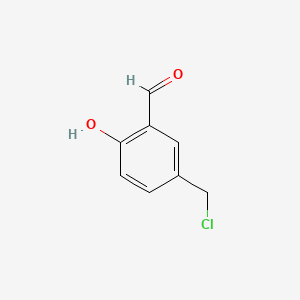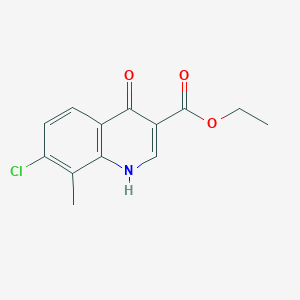
二环己基磺基琥珀酸钠
描述
Dicyclohexyl sodium sulfosuccinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 384.42 and its molecular formula is C16H25NaO7S .
Molecular Structure Analysis
The molecular structure of Dicyclohexyl sodium sulfosuccinate is represented by the SMILES string: O=C(CC(S(=O)(O[Na])=O)C(OC1CCCCC1)=O)OC2CCCCC2 .科学研究应用
High-Performance Liquid Chromatography (HPLC)
Dicyclohexyl sodium sulfosuccinate can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation .
Pharmacokinetics
The HPLC method mentioned above is also suitable for pharmacokinetics . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. The ability to analyze Dicyclohexyl sodium sulfosuccinate using HPLC makes it a valuable tool in this field.
Detergents
Dicyclohexyl sodium sulfosuccinate is used in the production of detergents . It falls under the category of anionic detergents, which are known for their excellent cleaning properties.
Anti-foaming Agents
In addition to being used as a detergent, Dicyclohexyl sodium sulfosuccinate is also used as an anti-foaming agent . Anti-foaming agents are substances that reduce and hinder the formation of foam.
Chemical Synthesis
Dicyclohexyl sodium sulfosuccinate is used in chemical synthesis . Its properties make it a useful reagent in the synthesis of various chemical compounds.
Biochemical Research
In biochemical research, Dicyclohexyl sodium sulfosuccinate can be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
安全和危害
Dicyclohexyl sodium sulfosuccinate can cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELAIMNOXLAYRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027826 | |
| Record name | Dicyclohexyl sodium sulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dicyclohexyl sodium sulfosuccinate | |
CAS RN |
23386-52-9 | |
| Record name | Butanedioic acid, sulfo-, 1,4-dicyclohexyl ester, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023386529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexyl sodium sulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,4-dicyclohexyl sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DICYCLOHEXYL SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/691X23M3MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dicyclohexyl sodium sulfosuccinate in influencing bacterial adhesion to oil droplets?
A1: Dicyclohexyl sodium sulfosuccinate, like other surfactants, plays a significant role in altering the interfacial properties of oil/water interfaces. The research demonstrates that increasing the concentration of Dicyclohexyl sodium sulfosuccinate leads to a decrease in the areal density of Marinobacter hydrocarbonoclasticus bacteria adhering to dodecane droplets []. This effect is attributed to the reduction in oil/water interfacial tension caused by the surfactant. Lower interfacial tension increases the free energy required for bacterial adhesion, making it less energetically favorable for the bacteria to attach to the oil droplet surface.
Q2: How does Dicyclohexyl sodium sulfosuccinate compare to other surfactants in affecting bacterial adhesion?
A2: The study investigated the impact of various surfactants, including Dicyclohexyl sodium sulfosuccinate, Dioctyl sodium succinate (DOSS), dibutyl sodium sulfosuccinate, cetyltrimethylammonium bromide, and Tween 20, on bacterial adhesion. While the specific results for each surfactant are not detailed in the provided abstract, the research highlights that the type and concentration of the surfactant directly influence the long-term adhesion of bacteria to the oil/water interface []. This suggests that different surfactants, including Dicyclohexyl sodium sulfosuccinate, exhibit varying efficacies in modifying interfacial properties and consequently, bacterial adhesion behavior. Further investigation into the specific characteristics of each surfactant, such as their molecular structure and charge, would be needed to understand the observed differences in their impact on bacterial adhesion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)





![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)

